molecular formula C25H25FN2O3 B6125122 N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide

Cat. No. B6125122
M. Wt: 420.5 g/mol
InChI Key: IHPKQVOMDDPVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPBA is a piperidinecarboxamide derivative that has been synthesized through various methods, including the use of microwave irradiation and conventional heating.

Mechanism of Action

The mechanism of action of N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been reported that N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide acts on the central nervous system, specifically on the GABAergic system. One study reported that N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide enhances the binding of GABA to GABAA receptors, resulting in an increase in GABAergic transmission.
Biochemical and Physiological Effects
N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. One study reported that N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has antinociceptive and anti-inflammatory effects in animal models. Another study reported that N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has anxiolytic effects in mice. N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide in lab experiments is its potential therapeutic applications. N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has been shown to have antinociceptive, anti-inflammatory, anxiolytic, and anticancer effects. However, one limitation of using N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action on the GABAergic system. Another direction is to study its potential therapeutic applications in various diseases, such as chronic pain, anxiety, and cancer. Additionally, future studies could focus on developing more efficient and cost-effective methods for synthesizing N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide.

Synthesis Methods

The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has been achieved through various methods, including the use of microwave irradiation and conventional heating. One study reported the synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide through the reaction of 3-hydroxybenzaldehyde, 2-fluorophenol, and 4-(4-piperidinyl)benzoic acid under microwave irradiation. The reaction was carried out in the presence of a catalytic amount of p-toluenesulfonic acid and yielded N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide in good yield.

Scientific Research Applications

N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has shown potential therapeutic applications in scientific research. One study reported that N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has antinociceptive and anti-inflammatory effects in animal models. Another study reported that N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has anxiolytic effects in mice. N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O3/c26-23-6-1-2-7-24(23)31-22-10-8-20(9-11-22)27-25(30)19-12-14-28(15-13-19)17-18-4-3-5-21(29)16-18/h1-11,16,19,29H,12-15,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPKQVOMDDPVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide

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